4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Catalog No.
S3317692
CAS No.
604785-54-8
M.F
C38H28N2
M. Wt
512.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

CAS Number

604785-54-8

Product Name

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

IUPAC Name

9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole

Molecular Formula

C38H28N2

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3

InChI Key

LTUJKAYZIMMJEP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C

Canonical SMILES

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is an organic compound with the molecular formula C₃₈H₂₈N₂ and a molecular weight of 512.64 g/mol. It features a biphenyl structure substituted with two 9-carbazolyl groups and two methyl groups at the 2 and 2' positions. This compound is characterized by its crystalline form, typically appearing as a white solid. Its melting point ranges from 289 to 291 °C, and it has a predicted boiling point of approximately 706.1 °C .

  • Organic Light-Emitting Diodes (OLEDs)

    CDBP is being explored as a host material in OLEDs. Host materials play a crucial role in transporting charges and facilitating exciton formation within the device. Studies have shown that CDBP exhibits good thermal stability, high triplet energy, and good hole-transporting properties, making it a promising candidate for OLED applications [].

  • Hole-Transporting Materials (HTMs)

    Due to its efficient hole-transporting capabilities, CDBP is also investigated as a standalone HTM in OLEDs. Research suggests that CDBP-based HTMs can lead to improved device performance, including higher luminous efficiency and better operational stability [].

  • Blue Emitters

    Developing efficient blue emitters is a challenge in OLED research. Some studies have explored incorporating CDBP into blue emitters to enhance their performance. The idea is that CDBP's efficient hole-transporting properties can contribute to improved exciton confinement and device efficiency [].

The chemical reactivity of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl can be attributed to its functional groups. It can undergo various reactions typical for aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of nitrogen atoms in the carbazole moieties can enhance electrophilic substitution reactions.
  • Oxidation: The compound can be oxidized to form various derivatives, which may have different electronic properties.
  • Polymerization: Under certain conditions, this compound can participate in polymerization reactions to form larger oligomers or polymers.

Several synthesis methods for producing 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl have been reported:

  • Direct Coupling Reaction: This method typically involves the coupling of 9-carbazole derivatives with dimethylbiphenyl precursors using palladium-catalyzed cross-coupling techniques.
  • Nucleophilic Substitution: In this approach, nucleophilic substitution reactions are employed to introduce the carbazole moieties onto the biphenyl backbone.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that simplify the reaction steps while maintaining high yields .

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl has several applications across different fields:

  • Organic Light Emitting Diodes (OLEDs): The compound is utilized as a blue phosphorescent emitter due to its favorable electronic properties.
  • Photovoltaics: It can serve as an electron transport material in organic solar cells.
  • Sensors: The compound's luminescent properties make it suitable for use in various sensor applications.

Interaction studies involving 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl focus primarily on its behavior in electronic devices and biological systems:

  • In OLEDs: Research has shown that the compound interacts effectively with other materials to enhance light emission efficiency.
  • Biological Interactions: Preliminary studies suggest potential interactions with cellular components that could influence its biological activity.

Several compounds share structural similarities with 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
9-CarbazoleSingle carbazole unitUsed primarily in organic electronics
4,4'-Bis(9H-fluoren-9-yl)-2,2'-dimethylbiphenylFluorene instead of carbazoleExhibits different photophysical properties
3,6-Di(9-carbazolyl)-carbazoleAdditional carbazole substitutionsPotentially enhanced biological activity

Uniqueness of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

The unique combination of two carbazole units and dimethyl substitution on the biphenyl backbone provides enhanced stability and tunable electronic properties compared to other similar compounds. This structure allows for improved performance in applications such as OLEDs and photovoltaic devices while also potentially offering unique biological activities not found in simpler analogs .

Further research into this compound could yield valuable insights into both its practical applications and underlying mechanisms of action in biological systems.

XLogP3

10.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Dates

Modify: 2023-08-19

Explore Compound Types